molecular formula C22H25NO3 B2997010 (3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2309798-61-4

(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2997010
CAS RN: 2309798-61-4
M. Wt: 351.446
InChI Key: FFLXSBLOTCAZDV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a biphenyl moiety (two benzene rings connected by a single bond), which is substituted with a methoxy group (OCH3). Additionally, it contains an 8-azabicyclo[3.2.1]octane moiety, which is a type of nitrogen-containing bicyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The biphenyl moiety may allow for rotation around the single bond connecting the two rings, and the nitrogen in the 8-azabicyclo[3.2.1]octane ring could potentially act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the methoxy groups and the nitrogen-containing ring .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study presented a novel class of compounds structurally related to the one , which showed promise in synthesizing compounds with antibacterial properties. These compounds were characterized by various spectroscopic methods, highlighting their potential in drug development and pharmacological research (Reddy et al., 2011).

Novel Synthesis Methods

Research into the synthesis of highly substituted 8-azabicyclo[3.2.1]octanes, which are structurally related to the compound , demonstrated an efficient method for creating these complex molecules. This synthesis approach could be beneficial for producing natural and non-natural tropane alkaloids, indicating its significant impact on medicinal chemistry (Rumbo et al., 1996).

Anticancer Research

Another study explored a compound from the phenstatin family, which is known for its cytotoxic properties. This research found that specific derivatives inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and trigger apoptosis in human leukemia cells. Such findings are crucial for the development of new anticancer therapies (Magalhães et al., 2013).

Molecular Structure Analysis

A crystallographic study revealed insights into the structure of a related compound, providing a foundation for understanding its interactions at the molecular level. This research supports drug design and discovery efforts by elucidating the compound's potential binding mechanisms (Lakshminarayana et al., 2009).

Chemical Reactivity and Applications

Investigations into the reactivity of 2-oxyallyl cations with difuryl derivatives have demonstrated the scope and limitations of double [4+3]-cycloadditions, a method relevant to synthesizing bicyclic compounds. Such studies contribute to the broader understanding of chemical reactions and their applications in synthetic organic chemistry (Meilert et al., 2003).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a drug, future research could focus on improving its efficacy or reducing its side effects. If it’s a material, research could focus on improving its physical properties .

properties

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-[4-(3-methoxyphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-25-20-5-3-4-17(12-20)15-6-8-16(9-7-15)22(24)23-18-10-11-19(23)14-21(13-18)26-2/h3-9,12,18-19,21H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLXSBLOTCAZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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